4-(2-Methylphenyl)piperidin-4-ol - 83674-76-4

4-(2-Methylphenyl)piperidin-4-ol

Catalog Number: EVT-429059
CAS Number: 83674-76-4
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-Methylphenyl)piperidin-4-ol is a substituted piperidine derivative. Piperidine derivatives, particularly those with aryl substituents, are widely studied in medicinal chemistry due to their diverse biological activities. [, , , , , , , , ] While this specific compound has been explored as an intermediate in drug synthesis and as a building block for other biologically active molecules, it is not a naturally occurring compound. []

Synthesis Analysis
  • Reduction of Piperidin-4-one Derivatives: One common method involves the reduction of the corresponding 4-(2-methylphenyl)piperidin-4-one derivatives. This can be achieved using various reducing agents, including Grignard reagents. [] This method offers versatility in introducing substituents at the 3- and 4- positions of the piperidine ring.

  • Multi-step Synthesis from Simple Starting Materials: A more complex approach involves a multi-step synthesis using readily available starting materials. For example, one reported synthesis utilizes a domino aza-Cope/aza-Prins cascade reaction to construct the piperidine ring system with the desired 4-hydroxy and 2-(2-methylphenyl) substituents. []

  • Modifications to Existing Derivatives: Existing 4-(2-methylphenyl)piperidin-4-ol derivatives can be further modified to generate new analogs. This may involve reactions such as alkylation, acylation, or coupling reactions to introduce desired functional groups. [, , , ]

Molecular Structure Analysis

The molecular structure of 4-(2-methylphenyl)piperidin-4-ol consists of a piperidine ring with a hydroxyl group at the 4-position and a 2-methylphenyl group at the 2-position. [, ] The piperidine ring typically adopts a chair conformation, with the hydroxyl and N-bound hydrogen atoms occupying axial positions to minimize steric hindrance. [] The orientation of the 2-methylphenyl substituent relative to the piperidine ring can vary depending on factors like crystal packing forces and the presence of other substituents.

Chemical Reactions Analysis
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. [, ] This modification can influence the compound's physicochemical properties and biological activity.

  • Ether Formation: The hydroxyl group can undergo alkylation reactions to yield ethers. [, ] This modification is often used to adjust the compound's lipophilicity and pharmacokinetic properties.

  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated to form tertiary amines. [, , , ] This reaction allows for the introduction of diverse substituents, which can significantly impact the molecule's pharmacological profile.

  • N-Acylation: The nitrogen atom can also react with acyl chlorides or anhydrides to form amides. [] This modification can alter the compound's polarity and hydrogen bonding capabilities.

  • Oxidation: The hydroxyl group can be oxidized to a ketone using appropriate oxidizing agents. [] This transformation can significantly alter the compound's reactivity and biological properties.

Mechanism of Action
  • Interaction with Opioid Receptors: Some derivatives of 4-(2-methylphenyl)piperidin-4-ol have demonstrated high affinity for opioid receptors, specifically the ORL-1 (NOP) receptor. [, , ] These compounds act as antagonists, blocking the effects of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). The mechanism of this antagonism involves competitive binding to the ORL-1 receptor, preventing N/OFQ from activating downstream signaling pathways. [, ]

  • Interaction with Dopamine Transporter: Certain derivatives exhibit affinity for the dopamine transporter (DAT), a key protein involved in regulating dopamine levels in the brain. [, ] The interaction with DAT can involve binding to specific sites on the transporter, influencing dopamine reuptake and potentially impacting dopaminergic neurotransmission.

Applications
  • Drug Discovery: This compound serves as a valuable building block and intermediate in the synthesis of various pharmaceuticals and drug candidates. For example, it serves as a key intermediate in the synthesis of fenspiride, a drug with antibronchospastic and anti-inflammatory properties. [] Additionally, its derivatives have shown promise as potential treatments for various conditions, including pain, anxiety, and neurological disorders. [, , , , , , , , ]

  • Materials Science: The ability to modify its structure through various chemical reactions makes it a versatile building block for developing new materials with tailored properties. For instance, it has been used to develop novel ligands for Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules. []

7-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol ((-)-8b)

  • Compound Description: This compound served as the basis for developing potent and selective opioid receptor-like 1 (ORL1) antagonists. Researchers aimed to modify its structure to eliminate affinity for the hERG K+ channel while maintaining ORL1 antagonism [].

1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol (1)

  • Compound Description: This compound is an anticonvulsant drug. Its crystal structure, along with other related anticonvulsants, provided insights into the structure-activity relationship, highlighting the importance of the orientation of the piperidine group and the interaction between the piperidine nitrogen and the central heterocycle [].

1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (2)

  • Compound Description: This compound, like compound 1, is an anticonvulsant drug that was studied for its crystal structure and electronic properties alongside other related compounds []. The research emphasized the role of specific structural features in the molecule's anticonvulsant activity.

1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol (3)

  • Compound Description: This compound is an anticonvulsant, studied alongside compounds 1 and 2 to understand the structural and electronic factors contributing to their anticonvulsant activities [].

(2RS,4SR)-7-Bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol (I)

  • Compound Description: This compound's crystal structure revealed a hydrogen-bonded tetramer formation []. The research explored the intermolecular interactions and crystal packing of this compound, providing insights into its solid-state properties.

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol (1)

  • Compound Description: This aminoalkanol derivative was investigated for its potential as a new anticonvulsant drug []. Its crystal structure was analyzed, revealing insights into the influence of methyl substituents and intermolecular interactions on its geometry.

1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol (2)

  • Compound Description: This compound, similar to compound 6, is an aminoalkanol derivative investigated for potential anticonvulsant activity []. Its crystal structure provided insights into the impact of methyl substituent position on molecular geometry and intermolecular interactions.

1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol N-oxide monohydrate (3)

  • Compound Description: This N-oxide derivative of compound 7 is another aminoalkanol explored for its potential anticonvulsant properties [].

1-[3-(Y-Alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(2-methylphenyl)piperazinium chlorides (7a-7d)

  • Compound Description: This series of compounds was designed and synthesized as part of a broader study investigating the relationship between chemical structure, physicochemical properties, and biological activity (specifically antiarrhythmic and antihypertensive effects) []. Their physicochemical properties were thoroughly characterized, including solubility, surface activity, and acid-base characteristics.

1-Methyl-4-(2′-aminophenyl)-1,2,3,6-tetrahydropyridine (2′-NH2-MPTP)

  • Compound Description: This MPTP analog selectively depletes brain serotonin and norepinephrine in rats without affecting striatal dopamine, making it a valuable tool for studying these neurotransmitter systems [].

1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine (2′-CH3-MPTP)

  • Compound Description: This is another MPTP analog that exhibits species-specific neurotoxicity, affecting dopamine levels in mice but not in rats [, , , ]. Its mechanism of action involves interactions with monoamine oxidase and the dopamine transporter.

(+)-R,R-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((+)-R,R-D-84)

  • Compound Description: This compound exhibits high affinity and selectivity for the dopamine transporter (DAT), making it a promising pharmacological tool for studying DAT function [].

1-Propyl-4-(3′-amino-1’, 2’, 4’-triazolo-3’-thiopropinyl) piperidin-4-ol

  • Compound Description: This compound exhibits plant growth-stimulating activity and was tested on spring wheat grains [].

N-hydroxy-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one semicarbazone

  • Compound Description: This compound, derived from a piperidin-4-one precursor, was synthesized and its electrochemical behavior was studied using cyclic voltammetry. The product of its irreversible reduction showed antibacterial activity, particularly against Salmonella typhi [].

5-(5-Nitrofuran-2-yl)-2-[(piperidin-4-yl)amino]-1,3,4-thiadiazole (5a)

  • Compound Description: This compound is a 1,3,4-thiadiazole derivative synthesized and evaluated for its in vitro leishmanicidal activity against Leishmania major []. It showed moderate activity against both promastigote and amastigote forms of the parasite.

5-(5-Nitrothiophen-2-yl)-2-[(piperidin-4-yl)amino]-1,3,4-thiadiazole (5b)

  • Compound Description: Similar to compound 15, this compound is a 1,3,4-thiadiazole derivative synthesized and tested for its in vitro leishmanicidal activity against L. major [].

Tetrakis(piperidin-4-ol)

  • Compound Description: This compound represents a new class of 4-hydroxypiperidine-appended tetrakis unimolecular compounds synthesized via a domino aza-Cope/aza-Prins cascade []. This compound demonstrated remarkable efficiency as a ligand in catalyzing Suzuki-Miyaura cross-coupling reactions, facilitating the formation of various biaryl, terphenyl, and heterocyclic biphenyl compounds in good to excellent yields.

1-{4-[2-(di-methylamino)ethoxy]phenyl}-1-(4-hydroxy-2-methylphenyl)-phenylbut-1-ene (4-hydroxy-2-methyltamoxifen)

  • Compound Description: This compound is an antiestrogen synthesized through dehydration of diastereoisomeric triphenylbutan-1-ol precursors []. The research focused on the role of the 2-methyl substituent in the stereoselective formation of the E isomer.

4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine hydrogen chloride (AC-42)

  • Compound Description: AC-42 is a selective agonist of the muscarinic M1 receptor. Its interaction with this receptor is characterized as allosteric, meaning it binds to a site distinct from the orthosteric site and modulates receptor activity [].

2-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one (3)

  • Compound Description: This compound is a potent NK1 receptor antagonist with favorable pharmacokinetic properties, including multiple clearance pathways, making it suitable for once-daily dosing [].

Ro 63-1908 (1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol)

  • Compound Description: Ro 63-1908 is a potent and selective antagonist of the NR2B subtype of NMDA receptors. It displays neuroprotective effects in vitro and in vivo, making it a potential candidate for treating neurological disorders [].

3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline

  • Compound Description: This quinoline derivative was synthesized using five novel synthetic strategies, highlighting the versatility of chemical synthesis in accessing diverse chemical structures [].

3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline

  • Compound Description: This compound is another quinoline derivative synthesized alongside compound 22, showcasing the development of highly efficient large-scale preparation processes [].

4-[2-(Methylphenyl)ethynyl]benzoic acid

  • Compound Description: This achiral benzoic acid derivative was used to create a supramolecular organic fluorophore with controllable solid-state circular dichroism properties []. By varying the position of the methyl substituent on the methylphenylethynyl unit, researchers could manipulate the chiroptical properties of the resulting supramolecular assembly.
  • Compound Description: This compound is a synthetic heterocyclic compound investigated for its corrosion-inhibiting properties on mild steel in hydrochloric acid [].

(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

  • Compound Description: SB-612111 acts as a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist [, , ]. This compound exhibited antidepressant-like effects in mice, suggesting that the N/OFQ-NOP receptor system plays a significant role in mood regulation.

(3R,4R)-4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol

  • Compound Description: This compound and its stereoisomers exhibit varying affinities for the dopamine, serotonin, and norepinephrine transporters, depending on the stereochemistry. These molecules hold potential for treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236 is a potent cholinesterase and monoamine oxidase dual inhibitor []. This compound was developed based on the structure of ASS234 and QSAR predictions.

4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT)

  • Compound Description: TBPT is a partial agonist of the human serotonin-4 receptor, currently under investigation for its potential in treating neurological disorders [].

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

  • Compound Description: This compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1) []. It exhibits submicromolar inhibitory potency and its binding mode to LSD1 has been elucidated through crystallography.

Properties

CAS Number

83674-76-4

Product Name

4-(2-Methylphenyl)piperidin-4-ol

IUPAC Name

4-(2-methylphenyl)piperidin-4-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3

InChI Key

IEMMIKLKEBDQLL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2(CCNCC2)O

Canonical SMILES

CC1=CC=CC=C1C2(CCNCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.